molecular formula C10H12BrN3S B140694 5-[(3-Bromophenyl)methyl]tetrahydro-1,3,5-triazine-2(1H)-thione CAS No. 529489-25-6

5-[(3-Bromophenyl)methyl]tetrahydro-1,3,5-triazine-2(1H)-thione

Cat. No.: B140694
CAS No.: 529489-25-6
M. Wt: 286.19 g/mol
InChI Key: AWFRNSPBYQYYCX-UHFFFAOYSA-N
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Description

5-[(3-Bromophenyl)methyl]tetrahydro-1,3,5-triazine-2(1H)-thione is a chemical compound that belongs to the class of triazinanes.

Preparation Methods

The synthesis of 5-[(3-Bromophenyl)methyl]tetrahydro-1,3,5-triazine-2(1H)-thione typically involves the reaction of 3-bromobenzyl chloride with thiourea under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

5-[(3-Bromophenyl)methyl]tetrahydro-1,3,5-triazine-2(1H)-thione undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

Scientific Research Applications

5-[(3-Bromophenyl)methyl]tetrahydro-1,3,5-triazine-2(1H)-thione has diverse applications in scientific research, including:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Materials Science: The compound is used in the development of new materials with unique properties.

    Catalysis: It serves as a catalyst in various chemical reactions, enhancing the reaction rates and selectivity.

Mechanism of Action

The mechanism of action of 5-[(3-Bromophenyl)methyl]tetrahydro-1,3,5-triazine-2(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

5-[(3-Bromophenyl)methyl]tetrahydro-1,3,5-triazine-2(1H)-thione can be compared with other similar compounds such as:

    Thiazoles: These compounds have a similar heterocyclic structure and exhibit diverse biological activities, including antimicrobial and antitumor properties.

    Indole Derivatives: Indole derivatives also have a heterocyclic structure and are known for their wide range of biological activities, including antiviral and anticancer properties.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to other similar compounds.

Properties

IUPAC Name

5-[(3-bromophenyl)methyl]-1,3,5-triazinane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3S/c11-9-3-1-2-8(4-9)5-14-6-12-10(15)13-7-14/h1-4H,5-7H2,(H2,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFRNSPBYQYYCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=S)NCN1CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406357
Record name 5-[(3-bromophenyl)methyl]-1,3,5-triazinane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529489-25-6
Record name 5-[(3-bromophenyl)methyl]-1,3,5-triazinane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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